N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
Description
The compound N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide features a methoxy-substituted indole core linked via an ethyl chain to a thiophene-thiazole acetamide scaffold. This structure combines heterocyclic motifs known for diverse bioactivities, including receptor modulation and enzyme inhibition. The 5-methoxy group on the indole enhances lipophilicity and may influence metabolic stability, while the thiophene-thiazole moiety contributes to π-π stacking and hydrogen-bonding interactions .
Properties
Molecular Formula |
C20H19N3O2S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C20H19N3O2S2/c1-25-16-4-5-17-14(11-16)6-8-23(17)9-7-21-19(24)12-15-13-27-20(22-15)18-3-2-10-26-18/h2-6,8,10-11,13H,7,9,12H2,1H3,(H,21,24) |
InChI Key |
MUFUCJFBVBTZCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CC3=CSC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The 2-(thiophen-2-yl)-1,3-thiazol-4-yl acetic acid intermediate is synthesized via the Hantzsch method:
-
Cyclocondensation : Reacting thiophene-2-carboxamide with α-bromoacetic acid derivatives in ethanol at reflux yields the thiazole ring. For example:
Yields range from 65–72%, with purification via recrystallization (ethanol/water).
Alternative Thiazole Formation
Cook-Heilbron method : Using thiourea and α-keto esters under acidic conditions improves regioselectivity for 2,4-disubstituted thiazoles. For instance:
This method achieves 70–75% yield but requires careful pH control to avoid byproducts.
Indole Moiety Preparation
5-Methoxyindole Synthesis
The 5-methoxy-1H-indole scaffold is synthesized via:
-
Fischer Indole Synthesis : Cyclizing 4-methoxyphenylhydrazine with ketones (e.g., pyruvic acid) in acetic acid at 120°C yields 5-methoxyindole (85% yield).
-
Buchwald-Hartwig Amination : Introducing the ethylamine sidechain at N1 via palladium-catalyzed coupling of 5-methoxyindole with 2-bromoethylamine hydrobromide.
Coupling Strategies
Amide Bond Formation
The final step involves coupling 2-(thiophen-2-yl)-1,3-thiazol-4-yl acetic acid with N1-(2-aminoethyl)-5-methoxyindole:
-
Activation of Carboxylic Acid : Convert the acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (0°C, 2 h).
-
Nucleophilic Acyl Substitution : React the acid chloride with the indole-ethylamine in tetrahydrofuran (THF) with triethylamine (TEA) as a base:
Yields: 60–68% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Alternative Coupling Reagents
EDCl/HOBt System : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF improves yields to 75–80% by minimizing racemization.
Optimization and Scalability
Catalytic Enhancements
Purification Techniques
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) achieves >95% purity.
-
Recrystallization : Ethanol/water mixtures (4:1) yield crystalline product suitable for X-ray diffraction analysis.
Comparative Analysis of Methods
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiazole synthesis | Hantzsch | EtOH, reflux | 65–72 | 90 |
| Thiazole synthesis | Cook-Heilbron | HCl, Δ | 70–75 | 88 |
| Amide coupling | SOCl₂ activation | THF, TEA | 60–68 | 92 |
| Amide coupling | EDCl/HOBt | DMF, rt | 75–80 | 95 |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction
- Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the methoxy group of the indole ring.
- Common reagents: Halogenating agents like bromine (Br2), nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
Enzyme Inhibition: The compound has potential as an inhibitor of enzymes that interact with indole or thiazole moieties.
Signal Transduction: It may play a role in modulating signal transduction pathways involving indole derivatives.
Medicine
Drug Development: Due to its structural similarity to bioactive molecules, it can be explored as a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: The thiazole ring is known for its antimicrobial properties, making this compound a potential candidate for antimicrobial drug development.
Industry
Agriculture: The compound could be used in the development of agrochemicals, such as pesticides or herbicides.
Cosmetics: Its antioxidant properties may find applications in cosmetic formulations.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that have binding sites for indole or thiazole derivatives.
Pathways Involved: Signal transduction pathways, oxidative stress response, and enzyme inhibition mechanisms.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Indole-Based Analogs
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide ()
- Structural Similarities : Shares the 5-methoxyindole core and acetamide linkage.
- Key Differences : The target compound replaces the 4-methoxyphenyl group with a thiophene-thiazole system.
- Functional Impact : The thiophene-thiazole moiety in the target compound likely enhances binding to hydrophobic pockets in proteins, whereas the 4-methoxyphenyl group in the analog may favor interactions with aromatic residues .
2-[(5Z)-2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide ()
- Structural Similarities : Contains a thiophene and indole system.
- Key Differences: The fluorinated indole and thiazolidinone ring in the analog contrast with the methoxyindole and thiazole in the target compound.
- Functional Impact : Fluorine’s electron-withdrawing effect may increase metabolic stability but reduce electron density for π-π interactions compared to the methoxy group .
Thiophene-Thiazole Derivatives
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()
- Structural Similarities : Dual thiophene motifs and acetamide linkage.
- Key Differences : Lacks the indole and thiazole rings present in the target compound.
- Functional Impact: Simpler structure may reduce receptor affinity but improve solubility due to the cyano group’s polarity .
2-{[2-Oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide ()
- Structural Similarities : Thiophene-thiazole core and acetamide chain.
- Key Differences : Incorporates a pyrrolidinyl group instead of the methoxyindole-ethyl chain.
Pharmacologically Active Comparators
Mirabegron ()
- Structural Similarities : Contains a thiazole and acetamide group.
- Key Differences: Mirabegron’s β3-adrenergic agonist activity relies on an amino-thiazole and hydroxy-phenyl group, contrasting with the target compound’s methoxyindole-thiophene system.
- Functional Impact: The target compound’s indole-thiophene scaffold may confer selectivity for non-adrenergic targets, such as serotonin or kinase receptors .
Physicochemical Data
Biological Activity
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, mechanisms of action, and biological effects, particularly focusing on antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methoxyindole derivatives with thiophene-containing thiazole moieties. The process can be optimized through various synthetic routes, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.
Antimicrobial Activity
Research has shown that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 10 | 0.30 | Escherichia coli |
| 13 | 0.50 | Pseudomonas aeruginosa |
The above data indicates that these compounds can effectively inhibit bacterial growth, with particular efficacy against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Induction of apoptosis |
| HCT116 (Colon) | 12 | Cell cycle arrest |
| SW620 (Colorectal) | 18 | Inhibition of proliferation |
The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cells, triggering apoptotic pathways.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways related to cell survival and proliferation, such as the MAPK/ERK pathway.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that derivatives of thiazole exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting a promising alternative in antibiotic development.
- Clinical Trials for Cancer Treatment : Preliminary trials involving thiazole derivatives showed promising results in reducing tumor size in patients with advanced colorectal cancer.
Q & A
Q. What are the key synthetic pathways for N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step routes:
Indole Functionalization : Introduce the 5-methoxy group via electrophilic substitution using methoxy-containing reagents under acidic conditions .
Thiazole Formation : Couple the thiophene-thiazole moiety via Hantzsch thiazole synthesis, requiring thiourea and α-haloketones in ethanol under reflux .
Acetamide Linkage : Use carbodiimide coupling (e.g., EDC/HOBt) to attach the indole-ethylamine to the thiazole-acetic acid intermediate .
- Optimization : Adjust solvents (e.g., DMF for polar intermediates), catalysts (e.g., Pd for cross-couplings), and temperature (60–80°C for cyclization) to improve yields (reported 45–72%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms indole, thiophene, and thiazole proton environments. For example, the indole NH peak appears at δ 10–12 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ calculated for C₂₁H₂₀N₃O₂S₂: 418.09) .
- Elemental Analysis : Carbon/nitrogen/sulfur ratios are compared against theoretical values (e.g., C: 60.27%, N: 10.04%) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action and biological targets?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The thiophene-thiazole moiety may bind hydrophobic pockets, while the indole group engages in π-π stacking .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified proteins. For example, a 2011 study reported sub-μM binding to tyrosine kinases .
- CRISPR Knockout Models : Validate target relevance by assessing activity in cell lines lacking suspected receptors .
Q. How can contradictions in reported synthetic yields (e.g., 45% vs. 72%) be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize solvents (e.g., anhydrous DMF vs. ethanol) and catalyst purity .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates or oxidized thiophenes) .
- Kinetic Studies : Vary reaction times (e.g., 12–24 hrs) to optimize conversion rates .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Modification : Introduce ester groups at the acetamide nitrogen to enhance solubility, which can be hydrolyzed in vivo .
- Lipid Nanoparticle Encapsulation : Improve bioavailability by 2–3×, as demonstrated for similar indole-thiazole derivatives .
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., demethylation of the 5-methoxy group) and block them with fluorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
